N-(4-Methyl-benzyl)-N'-pyridin-3-ylmethyl-oxalamide
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Overview
Description
N-(4-Methyl-benzyl)-N’-pyridin-3-ylmethyl-oxalamide is an organic compound that features a benzyl group substituted with a methyl group at the para position, a pyridine ring, and an oxalamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-benzyl)-N’-pyridin-3-ylmethyl-oxalamide typically involves the reaction of 4-methylbenzylamine with pyridine-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the final oxalamide compound. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of N-(4-Methyl-benzyl)-N’-pyridin-3-ylmethyl-oxalamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyl-benzyl)-N’-pyridin-3-ylmethyl-oxalamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzyl ring can be oxidized to form a carboxylic acid.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: 4-Methylbenzoic acid and pyridine-3-carboxylic acid derivatives.
Reduction: Corresponding amines and alcohols.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
N-(4-Methyl-benzyl)-N’-pyridin-3-ylmethyl-oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its structural features.
Industrial Applications: The compound can be used in the development of new catalysts and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Methyl-benzyl)-N’-pyridin-3-ylmethyl-oxalamide involves its interaction with specific molecular targets. The oxalamide group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-benzyl)-N’-pyridin-2-ylmethyl-oxalamide
- N-(4-Methyl-benzyl)-N’-pyridin-4-ylmethyl-oxalamide
- N-(4-Methyl-benzyl)-N’-quinolin-3-ylmethyl-oxalamide
Uniqueness
N-(4-Methyl-benzyl)-N’-pyridin-3-ylmethyl-oxalamide is unique due to the specific positioning of the pyridine ring and the methyl group on the benzyl ring. This unique structure can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-4-6-13(7-5-12)10-18-15(20)16(21)19-11-14-3-2-8-17-9-14/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLJMUBNTRFCIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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